5-氯-2H-四唑

描述

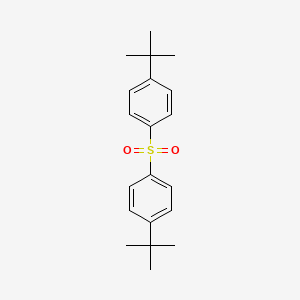

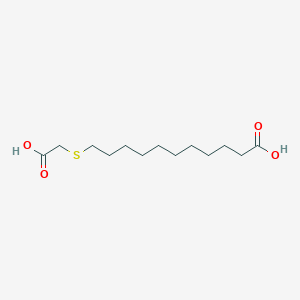

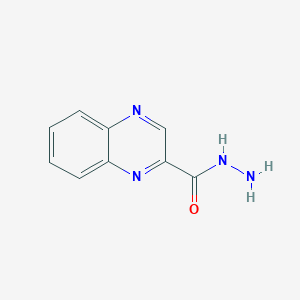

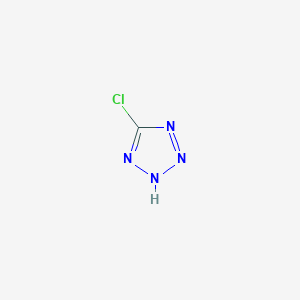

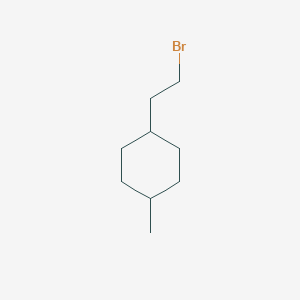

5-Chloro-1H-tetrazole is an organic compound with the molecular formula CHClN4 . It is also known by other names such as 1H-Tetrazole, 5-chloro-, 5-Chlor-1H-tetrazol, 5-Chloro-2H-tetrazole, and 5-chlorotetrazole .

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, including 5-Chloro-2H-tetrazole, can be achieved from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-tetrazole consists of a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis

Tetrazoles, including 5-Chloro-2H-tetrazole, easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

5-Chloro-1H-tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .科学研究应用

合成与功能化

5-氯-2H-四唑作为 5-取代四唑的一个亚型,在化学的各个领域发挥着重要作用。在有机化学中,这些化合物是合成其他杂环的有利中间体,并作为寡核苷酸合成中的活化剂。它们在药物设计中的重要性是显着的,因为它们充当羧酸的生物等排体,提供相似的酸度,但具有增加的亲脂性和代谢耐受性(Roh, Vávrová & Hrabálek, 2012)。

药物化学和药物合成

在药物化学中,5-取代 1H-四唑,包括 5-氯-2H-四唑,已被公认为羧酸的生物等排体替代物。这一特性有利于设计各种临床药物,如含有四唑部分的氯沙坦、头孢唑林和芬太尼。这些化合物的合成已经取得了重大进展,目标是更有效和环保的方法(Mittal & Awasthi, 2019)。

摄影工业和炸药

5-氯-2H-四唑与其他四唑衍生物一样,在摄影工业和炸药配方中得到应用。它们的高氮含量使它们成为这些工业中稳定但反应性很强的组分(Haiges & Christe, 2013)。

电子附着和分子结构研究

四唑的电子诱导反应性,包括 5-氯-2H-四唑,是化学物理学中的一个研究课题。研究表明,分子结构如何影响开环反应性,这对于理解各种应用中的化学行为至关重要(Luxford, Fedor & Kočišek, 2021)。

理论研究和稳定性

对氯代四唑,包括 5-氯-2H-四唑的理论研究,提供了对它们的分子几何和电子结构的见解。这些研究表明,5-氯-2H-四唑由于其平面和芳香性质而是最稳定的形式之一(Xiao, Chen & Gong, 1998)。

农业和摄影

四唑如 5-氯-2H-四唑在农业中用作植物生长调节剂、除草剂和杀菌剂。由于其独特的化学性质,它们还在摄影工业中得到应用(Aminimanesh & Shirian, 2017)。

作用机制

The mechanism of action of tetrazoles is the inhibition of the fungal enzyme cytochrome P450 . Oteseconazole and quilseconazole, two structurally similar compounds that are at the stage of clinical trials, have a high degree of selectivity for this enzyme which is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .

属性

IUPAC Name |

5-chloro-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTHZWMYNACDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597414 | |

| Record name | 5-Chloro-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55011-47-7 | |

| Record name | 5-Chloro-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-(2-oxo-2H-chromen-3-yl)-chromeno[3,4-c]pyridin-5-one](/img/structure/B3053568.png)

![2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B3053571.png)